Gandotinib (LY2784544) is an orally bioavailable, ATP-competitive small-molecule inhibitor of Janus kinase 2 (JAK2). It was specifically developed to target the gain-of-function JAK2V617F mutation, a key pathogenic driver in the majority of myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis. Its value in a research or drug development setting is defined by its potency and its selectivity profile against both the wild-type kinase and other members of the JAK family, which differentiates it from less selective, first-generation inhibitors.
In kinase research, compounds are not interchangeable based on their primary target alone. Closely related inhibitors like Gandotinib and the benchmark compound Ruxolitinib exhibit critical differences in their selectivity profiles across the JAK family. Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, whereas Gandotinib shows a clear preference for JAK2. This distinction is crucial, as simultaneous inhibition of JAK1 can introduce confounding variables related to the signaling of different cytokines. Furthermore, the degree of selectivity between the pathogenic mutant (JAK2V617F) and the wild-type enzyme directly impacts the therapeutic window and the ability to isolate disease-relevant mechanisms from normal physiological signaling, making the specific choice of inhibitor a critical determinant of experimental outcome and reproducibility.
Gandotinib demonstrates a pronounced selectivity for the pathogenic JAK2V617F mutant over the wild-type (WT) enzyme in cell-based assays. It inhibited the proliferation of Ba/F3 cells expressing JAK2V617F with an IC50 of 55 nM, while its potency against IL-3-stimulated Ba/F3 cells expressing WT JAK2 was significantly lower, with an IC50 of 1309 nM. This represents a ~24-fold selectivity for the mutant-driven cellular proliferation.
| Evidence Dimension | Cellular Proliferation Inhibition (IC50) |
| Target Compound Data | 55 nM (in JAK2V617F expressing cells) |
| Comparator Or Baseline | Wild-Type JAK2: 1309 nM (in IL-3 stimulated WT JAK2 expressing cells) |
| Quantified Difference | ~24-fold higher potency against the JAK2V617F mutant |
| Conditions | Ba/F3 murine pro-B cell line proliferation assay. |
This selectivity allows for targeted inhibition of the oncogenic driver in MPN models while minimizing effects on normal cells, providing a cleaner system for mechanistic studies.
Unlike the benchmark inhibitor Ruxolitinib, which potently inhibits both JAK1 (IC50 = 3.3 nM) and JAK2 (IC50 = 2.8 nM) with near-equal activity, Gandotinib displays clear selectivity for JAK2 within the JAK family. In cell-free assays, Gandotinib inhibits JAK2 with an IC50 of 3 nM, while being approximately 7-fold less potent against JAK1 (IC50 = 19.8 nM) and 16-fold less potent against JAK3 (IC50 = 48.0 nM). This provides a distinct pharmacological tool for deconvoluting JAK2-specific signaling pathways.
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | JAK2: 3 nM; JAK1: 19.8 nM; JAK3: 48.0 nM |
| Comparator Or Baseline | Ruxolitinib: JAK2: 2.8 nM; JAK1: 3.3 nM |
| Quantified Difference | Gandotinib is ~7x more selective for JAK2 over JAK1; Ruxolitinib has ~1:1 potency. |
| Conditions | Cell-free biochemical kinase assays. |
For experiments requiring the specific interrogation of JAK2 signaling, Gandotinib avoids the confounding effects of potent JAK1 co-inhibition inherent to Ruxolitinib.
Gandotinib is orally bioavailable and demonstrates potent in vivo activity. In a mouse ascitic tumor model using Ba/F3-JAK2V617F-GFP cells, oral administration of Gandotinib effectively inhibited STAT5 phosphorylation, a key downstream marker of JAK2 activity, with a Threshold Effective Dose 50 (TED50) of 12.7 mg/kg. Furthermore, it significantly reduced the tumor burden in this JAK2V617F-induced MPN model with a TED50 of 13.7 mg/kg (twice daily dosing), while showing no adverse effects on normal erythroid progenitors.
| Evidence Dimension | In Vivo Efficacy (TED50) |
| Target Compound Data | 13.7 mg/kg (BID) for tumor burden reduction; 12.7 mg/kg for pSTAT5 inhibition. |
| Comparator Or Baseline | N/A (Demonstrates standalone in vivo utility) |
| Quantified Difference | N/A |
| Conditions | SCID mice with Ba/F3-JAK2V617F-GFP induced ascitic tumors. |
This confirms the compound's suitability for preclinical in vivo studies, demonstrating it reaches the target and exerts a specific, quantifiable therapeutic effect in a disease-relevant model after oral dosing.
For researchers aiming to isolate the specific downstream effects of JAK2 inhibition without the confounding bioactivity of potent JAK1 inhibition. Gandotinib's ~7-fold selectivity for JAK2 over JAK1 makes it a more precise tool than broad JAK1/2 inhibitors like Ruxolitinib for these studies.
As a tool for preclinical animal studies investigating MPNs. Its proven oral bioavailability and demonstrated efficacy in reducing tumor burden and JAK2 signaling in mouse models provide a strong basis for its use in evaluating JAK2V617F as a therapeutic target.
For cell-based studies focused on the biology of the JAK2V617F mutation. The compound's ~24-fold greater potency against mutant-driven cell proliferation versus wild-type allows for experiments that specifically target the oncogenic kinase activity while sparing normal physiological JAK2 function.